![molecular formula C13H18N4O2 B5702878 N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide](/img/structure/B5702878.png)
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential as an anti-cancer agent. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mécanisme D'action
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide works by inhibiting the activity of a protein called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting LSD1, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can prevent the expression of genes that promote cancer growth and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer to other parts of the body. In addition, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is its specificity for LSD1, which reduces the risk of off-target effects. However, its effectiveness may be limited by the development of drug resistance, which is a common problem in cancer treatment. In addition, the synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can be complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
Future research on N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide could focus on several areas, including:
1. Optimization of the synthesis process to improve yield and purity.
2. Investigation of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide as a combination therapy with other anti-cancer drugs.
3. Development of strategies to overcome drug resistance.
4. Exploration of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in other disease areas, such as neurodegenerative disorders.
5. Investigation of the long-term effects of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide on normal cells and tissues.
In conclusion, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is a promising anti-cancer agent that has shown effectiveness against several types of cancer cells. Its unique mechanism of action and specificity for LSD1 make it a promising candidate for further research and development. However, more research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves several steps, including the reaction of cyclohexanone with hydrazine hydrate to form N-cyclohexylhydrazine, which is then reacted with 3-pyridinecarboxylic acid chloride to form the final product. The synthesis process has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. In addition, it has been found to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to enhance the effectiveness of other anti-cancer drugs when used in combination.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(pyridine-3-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQNQBUVMHVFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.